molecular formula C14H18N2O2 B3050546 tert-Butyl ((1H-indol-5-yl)methyl)carbamate CAS No. 267875-62-7

tert-Butyl ((1H-indol-5-yl)methyl)carbamate

Cat. No.: B3050546
CAS No.: 267875-62-7
M. Wt: 246.3 g/mol
InChI Key: KXLKVGMKXJWVMZ-UHFFFAOYSA-N
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Description

tert-Butyl ((1H-indol-5-yl)methyl)carbamate (CAS 267875-62-7) is a protected amine derivative of 5-(aminomethyl)indole that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. This compound, with a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol, is characterized as a pale yellow to colorless oily liquid . The presence of the acid-sensitive tert-butoxycarbonyl (Boc) group makes it a crucial building block for the synthesis of more complex molecules, as it allows for the protection of the primary amine functionality during synthetic sequences and can be cleanly removed under mild acidic conditions when needed . Its primary research value lies in its structural motif, which incorporates the 1H-indole scaffold—a privileged structure in medicinal chemistry known for its prevalence in biologically active compounds and pharmaceuticals. Researchers utilize this Boc-protected intermediate in the design and development of novel therapeutic agents. The compound must be stored sealed in a dry environment at room temperature (20-22°C) to maintain its stability . Safety Information: This product is labeled with the signal word "Warning" . It may cause skin irritation (H315) and serious eye irritation (H319) . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices, including the use of appropriate personal protective equipment (PPE). Please Note: This product is sold for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

tert-butyl N-(1H-indol-5-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10-4-5-12-11(8-10)6-7-15-12/h4-8,15H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLKVGMKXJWVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652377
Record name tert-Butyl [(1H-indol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267875-62-7
Record name tert-Butyl [(1H-indol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1H-indol-5-yl)methyl)carbamate typically involves the protection of the indole nitrogen and the introduction of the tert-butyl carbamate group. One common method starts with the formylation of 4-bromo-1H-indole at the 3-position using the Vilsmeier-Haack reaction, followed by conversion to the N-Boc derivative. The aldehyde group is then reduced to an alcohol using sodium borohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1H-indol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The benzylic alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzylic aldehydes or carboxylic acids.

    Reduction: Benzylic alcohols.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Synthesis:
tert-Butyl ((1H-indol-5-yl)methyl)carbamate is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its structural features allow it to be modified into derivatives with potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities. The indole moiety is known for its ability to interact with biological targets, which enhances the pharmacological profile of the resulting compounds.

Case Studies:

  • Anticancer Activity: Research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications of indole derivatives can lead to enhanced cytotoxicity against various cancer cell lines.
  • Antiviral Properties: Some indole derivatives have been reported to inhibit viral replication, making them potential candidates for antiviral drug development.

Organic Synthesis

Building Block for Complex Molecules:
In organic synthesis, this compound acts as a crucial building block for creating more complex structures. It can undergo various chemical transformations such as oxidation, reduction, and electrophilic substitution reactions. These transformations facilitate the synthesis of diverse organic compounds with tailored properties .

Synthetic Routes:

  • Oxidation: The benzylic alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents like manganese dioxide.
  • Reduction: Aldehydes can be reduced to alcohols using sodium borohydride in methanol.
  • Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, particularly at the 3-position, allowing for further functionalization .

Biological Studies

Mechanism of Action:
The mechanism through which this compound exerts its biological effects involves its interaction with various biochemical pathways. The indole structure enables binding to receptors and enzymes, modulating their activity based on the specific biological context .

Comparative Analysis with Analogues:
A comparative analysis with similar compounds reveals that the unique substitution pattern on the indole ring significantly influences both reactivity and biological activity. For example, variations in substituents can lead to differences in pharmacological profiles and therapeutic potential .

Mechanism of Action

The mechanism of action of tert-Butyl ((1H-indol-5-yl)methyl)carbamate involves its interaction with biological targets, primarily through its indole moiety. The indole ring can participate in various biochemical pathways, including binding to receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound it interacts with .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The introduction of bulkier groups (e.g., ethyl or hexyloxy) reduces synthetic yields due to steric hindrance. For instance, compound 21 () has a 59% yield, lower than the 70% yield of the simpler methyl-substituted derivative .
  • Functional Group Impact : The formyl group in tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate increases polarity (XLogP3 = 2.4) compared to the parent compound, influencing solubility and reactivity .

Piperidine-Containing Derivatives

Piperidine-modified derivatives enhance biological activity by improving membrane permeability. For example:

  • Compound 14 (tert-Butyl((1-(Piperidin-1-Ylmethyl)-1H-Indol-5-yl)Methyl)Carbamate) is synthesized from tert-Butyl ((1H-indol-5-yl)methyl)carbamate and piperidine, achieving 70% yield .

Key Observations :

  • Fluorinated or heterocyclic derivatives (e.g., ) exhibit higher toxicity, necessitating stringent safety protocols .
  • Parent indole carbamates generally pose lower risks, aligning with their use as synthetic intermediates .

Structural Similarity and Pharmacological Potential

lists compounds with high structural similarity (0.88–0.93) to this compound, such as:

  • CAS 1049677-53-3 (tert-Butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate): Similarity score 0.93; piperidine carboxylate moiety may enhance CNS penetration .
  • CAS 951174-11-1 (tert-Butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate): Methoxy group at indole C5 increases lipophilicity (XLogP3 ~3.0), favoring blood-brain barrier crossing .

Biological Activity

tert-Butyl ((1H-indol-5-yl)methyl)carbamate is a compound of significant interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₃N₃O₂
  • Molecular Weight : 183.23 g/mol
  • Density : 1.045 g/cm³
  • Boiling Point : 221.5°C at 760 mmHg
  • Flash Point : 78.9°C

The compound features an indole moiety, which is known for its ability to interact with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its indole structure. The indole ring can engage in multiple biochemical pathways, influencing the activity of proteins involved in various cellular processes. Key mechanisms include:

  • Receptor Binding : The indole moiety allows for binding to serotonin receptors, which can modulate neurotransmitter systems.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

Anticancer Activity

Research has indicated that indole derivatives exhibit anticancer properties. A study highlighted the potential of this compound as an inhibitor of cancer cell proliferation through apoptosis induction in various cancer cell lines . The compound's ability to modulate signaling pathways involved in cell survival and death is a focal point for further investigation.

Antimicrobial Properties

Indole derivatives have also been studied for their antimicrobial activity. A related compound demonstrated moderate antimicrobial effects against Gram-positive bacteria and fungi, suggesting that this compound may possess similar properties . The structure-activity relationship (SAR) studies indicate that modifications on the indole ring can enhance antimicrobial efficacy.

In Vitro Studies

In vitro studies using human liver microsomes have shown that this compound undergoes metabolic transformations involving cytochrome P450 enzymes. This metabolic profile is crucial for understanding the pharmacokinetics and potential toxicity of the compound .

Comparative Analysis with Analogues

A comparative analysis with similar compounds, such as tert-butyl (1H-indol-3-yl)methylcarbamate, reveals differences in biological activity influenced by substitution patterns on the indole ring. These variations can significantly affect the pharmacological properties and therapeutic potential of these compounds.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialModerate activity against Gram-positive bacteria
Anti-inflammatorySignificant inhibition in animal models

Q & A

Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis of tert-butyl carbamates often involves coupling an amine-containing substrate (e.g., indole derivatives) with tert-butyl chloroformate. A base such as triethylamine is used to deprotonate the amine and facilitate nucleophilic attack on the chloroformate. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to stabilize intermediates. For example, in analogous compounds, reaction temperatures are maintained at 0–25°C to control exothermicity and reduce side reactions .

Q. How can researchers ensure the purity of tert-butyl ((1H-indol-5-yl)methyl)carbamate following synthesis, and which analytical techniques are most effective?

  • Methodological Answer : Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Analytical confirmation requires a combination of techniques:
  • HPLC/MS : To verify molecular weight and detect impurities.
  • 1H/13C NMR : To confirm regioselectivity and assess stereochemical integrity (e.g., coupling constants for indole substitution patterns).
  • FT-IR : To validate carbamate C=O and N-H stretches (~1700 cm⁻¹ and ~3350 cm⁻¹, respectively).
    Residual solvents should be quantified via GC-MS, adhering to ICH guidelines .

Q. What are the key stability considerations for storing tert-butyl carbamate intermediates, and how can degradation be minimized?

  • Methodological Answer : tert-Butyl carbamates are sensitive to hydrolysis under acidic/basic conditions and elevated temperatures. Storage recommendations include:
  • Temperature : –20°C in airtight containers under inert gas (N₂/Ar).
  • Light Protection : Amber glassware to prevent photodegradation.
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or reducing agents, as noted in SDS data for related carbamates .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during the coupling of tert-butyl carbamate with indole derivatives?

  • Methodological Answer : Byproduct analysis (e.g., dimerization or over-alkylation) requires kinetic studies using in situ monitoring (e.g., ReactIR). Adjusting stoichiometry (1:1.05 molar ratio of amine to chloroformate) and slow reagent addition reduces side reactions. Solvent polarity adjustments (e.g., DCM vs. THF) can stabilize transition states. Computational modeling (DFT) helps identify energy barriers for competing pathways .

Q. What computational methods are effective in predicting the reactivity and regioselectivity of tert-butyl carbamate derivatives in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict nucleophilic attack sites. Molecular docking studies (AutoDock Vina) assess steric effects in indole-containing systems. For example, studies on analogous pyrimidinyl carbamates revealed preferential substitution at the indole C5 position due to lower activation energy .

Q. How can contradictory data regarding the biological activity of tert-butyl carbamate derivatives be resolved through structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR studies should systematically vary substituents (e.g., indole C3 vs. C5 methylation) and correlate changes with bioassay results (e.g., IC50 values). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity. Meta-analysis of literature data (e.g., PubChem BioAssay) identifies confounding factors like assay conditions or impurity profiles. For instance, conflicting cytotoxicity data in fluorophenyl carbamates were resolved by controlling for residual palladium in synthetic batches .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or crystallinity of tert-butyl carbamate derivatives?

  • Methodological Answer : Solubility contradictions often arise from polymorphic forms or solvent history. Use differential scanning calorimetry (DSC) to identify polymorphs. Standardize crystallization protocols (e.g., anti-solvent addition rates). For example, a study on pyrrolidine carbamates showed that slow cooling in ethanol/water mixtures yielded a stable monoclinic phase, while rapid quenching produced amorphous solids .

Tables for Key Parameters

Parameter Typical Range Reference
Reaction Temperature0–25°C
Purification Solvent SystemHexane:Ethyl Acetate (3:1 to 1:2)
Storage Temperature–20°C (under N₂)
DFT Basis SetB3LYP/6-31G*

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((1H-indol-5-yl)methyl)carbamate
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tert-Butyl ((1H-indol-5-yl)methyl)carbamate

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